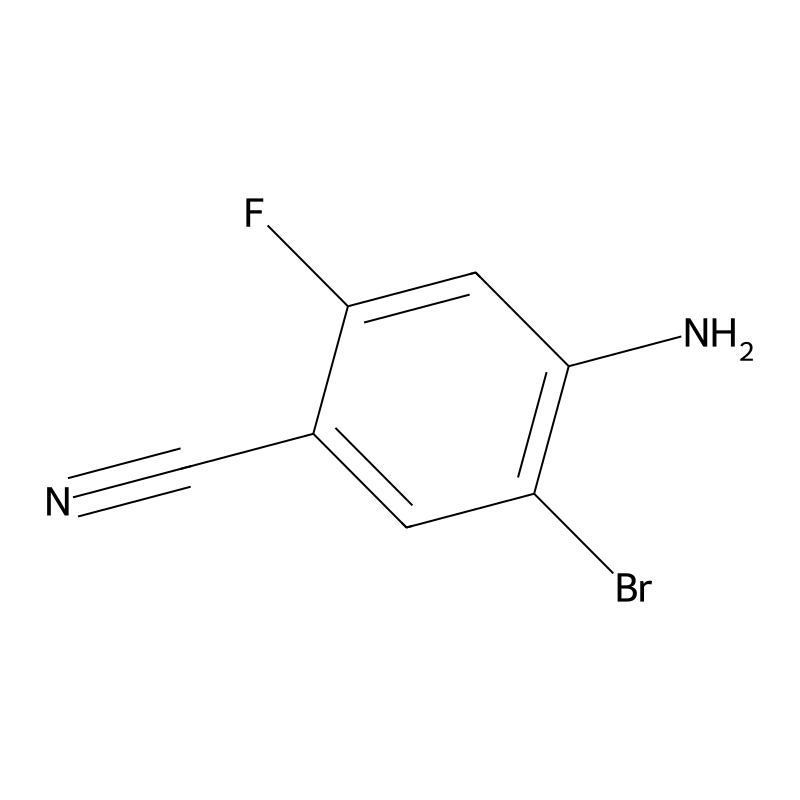

4-Amino-5-bromo-2-fluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

OLED Intermediate

Field: Organic Electronics

Application: 4-Bromo-2-fluorobenzonitrile is used as an OLED intermediate.

Method: The specific methods of application or experimental procedures would depend on the specific OLED being manufactured. Typically, these compounds are used in the synthesis of light-emitting polymers or small molecules.

Results: The use of these intermediates can lead to OLEDs with improved efficiency, lifespan, and color purity.

Pharmaceutical Intermediate

Field: Pharmaceutical Chemistry

Application: 4-Bromo-2-fluorobenzonitrile is used as a pharmaceutical intermediate.

Method: Again, the specific methods would depend on the drug being synthesized. These compounds can be used in various reactions to build more complex molecules.

Results: The use of these intermediates can lead to the synthesis of new drugs with potential therapeutic applications.

Synthesis of Heterocycles

Field: Organic Chemistry

Application: 2-Amino-5-bromo-4-fluorobenzonitrile is used in the synthesis of heterocycles.

Method: Heterocycles, or cyclic compounds that contain atoms of at least two different elements, are typically synthesized through cyclization reactions.

Results: Heterocycles are a key structural motif in many natural products and pharmaceuticals.

Synthesis of Liquid Crystals

Field: Materials Science

Application: 2-Amino-5-bromo-4-fluorobenzonitrile is used in the synthesis of liquid crystals.

Method: The synthesis of liquid crystals often involves the creation of rigid, rod-like molecules, which can be achieved using various synthetic strategies.

Results: Liquid crystals have unique properties between those of conventional liquids and those of solid crystals and are used in a variety of applications, including LCD displays.

Synthesis of TADF Dyes in OLED Applications

Synthesis of APIs in Antitumor and Anti-inflammatory Applications

4-Amino-5-bromo-2-fluorobenzonitrile is an organic compound characterized by the molecular formula CHBrFN. This compound is a derivative of benzonitrile, featuring three distinct substituents on the benzene ring: an amino group (-NH), a bromo group (-Br), and a fluoro group (-F). The presence of these functional groups imparts unique chemical properties and reactivity, making it a valuable intermediate in various synthetic applications, particularly in pharmaceuticals and agrochemicals.

There is no documented information on the mechanism of action of 4-ABF-BN in any biological systems or its interaction with other compounds.

Due to the absence of dedicated research, specific safety information on 4-ABF-BN is not available. However, considering the presence of the bromo group, it is advisable to handle the compound with care as bromoaromatic compounds can have various health hazards []. General laboratory safety practices for handling unknown compounds should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

- Nucleophilic Substitution: The bromo and fluoro substituents can participate in nucleophilic aromatic substitution reactions. For instance, the bromine atom can be replaced by nucleophiles such as sodium methoxide or potassium tert-butoxide.

- Palladium-Catalyzed Coupling: This compound is suitable for use in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

- Amination Reactions: The amino group can also take part in various amination reactions, further expanding the versatility of this compound in synthetic chemistry.

The biological activity of 4-Amino-5-bromo-2-fluorobenzonitrile is significant, particularly in drug discovery. It has been explored for its potential as a building block for biologically active molecules, including enzyme inhibitors and receptor modulators. The amino group can form hydrogen bonds with biological targets, while the bromo and fluoro substituents can enhance binding affinity through halogen bonding interactions.

The synthesis of 4-Amino-5-bromo-2-fluorobenzonitrile typically involves multi-step reactions:

- Bromination: The synthesis often begins with the bromination of 2-fluorobenzonitrile using N-bromosuccinimide (NBS) in a solvent like dichloromethane at low temperatures (around 0°C).

- Amination: Following bromination, amination is conducted using ammonia or an amine under suitable conditions to introduce the amino group.

- Scale-Up Techniques: For industrial production, continuous flow reactors and advanced purification techniques may be employed to optimize yield and purity.

4-Amino-5-bromo-2-fluorobenzonitrile has diverse applications across several fields:

- Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

- Agrochemicals: The compound is utilized in developing agrochemical products that require specific chemical functionalities for enhanced efficacy.

- Materials Science: It plays a role in producing advanced materials like liquid crystals and organic light-emitting diodes (OLEDs), leveraging its unique electronic properties .

Research into the interaction mechanisms of 4-Amino-5-bromo-2-fluorobenzonitrile focuses on its binding affinities with various biological targets. Studies indicate that its amino group can facilitate hydrogen bonding, while the halogen substituents may enhance interactions through non-covalent bonding. This dual functionality allows for modulation of enzyme activity or receptor signaling pathways, making it a promising candidate for further pharmacological exploration.

Several compounds share structural similarities with 4-Amino-5-bromo-2-fluorobenzonitrile. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-fluorobenzonitrile | Lacks amino group | Limited reactivity compared to 4-Amino-5-bromo-2-fluorobenzonitrile. |

| 4-Bromo-2-fluorobenzonitrile | Lacks amino group | Different reactivity profiles due to absence of amino group. |

| 5-Amino-2-fluorobenzonitrile | Lacks bromo substituent | Influences its chemical behavior and applications. |

Uniqueness: The uniqueness of 4-Amino-5-bromo-2-fluorobenzonitrile lies in its combination of all three substituents (amino, bromo, and fluoro) on the benzene ring. This configuration allows for versatile reactivity and a wide range of applications across chemistry, biology, and materials science, distinguishing it from its analogs.